(Z)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one
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Description
(Z)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C17H12N2O3S2 and its molecular weight is 356.41. The purity is usually 95%.
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Scientific Research Applications
Anticancer Potential
Leucettamine B analogs, including compounds with structural similarities to (Z)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-(pyridin-3-ylmethylene)-2-thioxothiazolidin-4-one, have shown promise in cancer chemotherapy. A study highlights the synthesis of such analogs and their testing against cancer cell lines. Notably, the carborane-based compound derived from this family showed significant anticancer activity against SW480 and Mahlavu cell lines, indicating the potential of these compounds in cancer treatment (Hsu et al., 2020).
Applications in Synthesis
The synthesis of various compounds from this compound derivatives has been explored. For instance, reactions of 5-Aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines with Nitrile Oxides have led to the development of compounds with potential applications in organic synthesis and pharmaceuticals (Kandeel & Youssef, 2001).
Protein Kinase Inhibitors
Libraries of new 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones, related to the chemical structure , have been developed and tested for their activity against protein kinases. These compounds, particularly those with nanomolar inhibitory concentrations against DYRK1A, show potential as therapeutic agents for neurological or oncological disorders (Bourahla et al., 2021).
Antimicrobial Activity
Synthesis of derivatives similar to this compound has led to compounds with antimicrobial properties. Studies have demonstrated their effectiveness against various bacterial strains, indicating their potential application in developing new antimicrobial agents (PansareDattatraya & Devan, 2015).
Synthesis of Electrochromic Materials
Compounds structurally related to this compound have been explored in the synthesis of electrochromic materials. These materials exhibit unique properties such as fast-switching and low bandgap, which are beneficial for various applications in the field of electronics and materials science (Ming et al., 2015).
Properties
IUPAC Name |
(5Z)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3S2/c20-16-15(8-11-2-1-5-18-10-11)24-17(23)19(16)12-3-4-13-14(9-12)22-7-6-21-13/h1-5,8-10H,6-7H2/b15-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMPTYFDWTVPCZ-NVNXTCNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3C(=O)C(=CC4=CN=CC=C4)SC3=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)N3C(=O)/C(=C/C4=CN=CC=C4)/SC3=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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